molecular formula C8H3Cl2F3O B1585943 2-Chloro-5-(trifluoromethyl)benzoyl chloride CAS No. 657-05-6

2-Chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1585943
CAS RN: 657-05-6
M. Wt: 243.01 g/mol
InChI Key: FRARPACTAFPNNL-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the CAS Number: 657-05-6 . It has a molecular weight of 243.01 and its linear formula is C8H3Cl2F3O .


Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile can be synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The InChI code for the compound is 1S/C8H3Cl2F3O/c9-6-2-1-4 (8 (11,12)13)3-5 (6)7 (10)14/h1-3H .


Chemical Reactions Analysis

While specific reactions involving “this compound” are not detailed in the search results, related compounds have been used in various reactions. For example, 2-chloro-5-trifluoromethyl-benzaldehyde has been used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a density of 1.416 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Drug Intermediates

2-Chloro-5-(trifluoromethyl)benzoyl chloride is utilized in the synthesis of drug intermediates. A study by Zhou Xiao-rui (2006) demonstrates its application in synthesizing 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate. This process involves bromination, carboxylation, and chlorination, and highlights the economic value of this simple technique (Zhou Xiao-rui, 2006).

Electrophilic Reactions with C-H Acids

This compound is effective in electrophilic reactions with C-H acids. KlocKrystian et al. (2001) found that 2-(chloroseleno)benzoyl chloride, a related compound, reacts with C-H acids leading to ring closure and the production of 2-substituted benzo[b]selenophen-3(2H)-ones in moderate to high yields, indicating the potential of similar compounds in organic synthesis (KlocKrystian et al., 2001).

Acylation of Azaindoles

In a study by Z. Zhang et al. (2002), conditions for acylating azaindoles using benzoyl chloride and related compounds were explored. The study achieved effective attachment of these chlorides to the 3-position of azaindoles, suggesting the usefulness of this compound in similar contexts (Z. Zhang et al., 2002).

Friedel–Crafts Acylation Reactions

J. Ross and Jianliang Xiao (2002) conducted a study on Friedel–Crafts acylation reactions using benzoyl chloride in an ionic liquid. This study showcases the broader application of this compound in aromatic electrophilic substitution reactions (J. Ross & Jianliang Xiao, 2002).

Conversion of Chlorins to Phytoporphyrins

Lifu Ma and D. Dolphin (1995) demonstrated the conversion of chlorophyll derivatives to phytoporphyrins using benzoyl chloride in DMF. This method, applicable to this compound, offers an efficient route to prepare monovinyl porphyrins, important in photodynamic therapy (Lifu Ma & D. Dolphin, 1995).

Reactions with Nucleophiles

M. Osajda and J. Młochowski (2002) studied the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. Their findings suggest that compounds like this compound can undergo similar reactions, useful in organic and pharmaceutical synthesis (M. Osajda & J. Młochowski, 2002).

Synthesis of Se-Trifluoromethyl Esters

Junwen Wang et al. (2017) describe the trifluoromethylselenolation of acid chlorides, including benzoyl chloride derivatives. This process effectively converts these chlorides into Se-trifluoromethyl esters, indicating a potential application for this compound in synthesizing specialized organic compounds (Junwen Wang et al., 2017).

Trifluoromethylation of Acid Chlorides

Research by W. Dukat and D. Naumann (1985) discusses the trifluoromethylation of acid chlorides, including benzoyl chloride. This study implies that this compound could be used in similar trifluoromethylation reactions, expanding its application in organic chemistry (W. Dukat & D. Naumann, 1985).

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Chloro-5-(trifluoromethyl)benzoyl chloride” are not mentioned in the search results, related compounds have been used in various areas of research, including the investigation of pesticide exposure .

Mechanism of Action

Mode of Action

2-Chloro-5-(trifluoromethyl)benzoyl chloride likely interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles. This can lead to the formation of various products depending on the specific nucleophile involved in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment. Moreover, it should be stored in a cool, dry place with good ventilation to maintain its stability .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARPACTAFPNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380773
Record name 2-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

657-05-6
Record name 2-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 657-05-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Chloro-5-(trifluoromethyl)benzoic acid (224 mg, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 2-chloro-5-(trifluoromethyl)benzoyl chloride.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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